2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester
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Overview
Description
2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO4. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl (S)-2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate with ethylmagnesium bromide. This reaction yields the desired compound as a mixture of two diastereomers . The reaction conditions include the use of anhydrous solvents and low temperatures to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester can be compared with other similar compounds such as:
- tert-Butyl ®-2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate These compounds share similar structural features but differ in their reactivity and applications. The unique properties of this compound make it particularly valuable in specific research and industrial contexts.
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-4-(2-oxoethyl)-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h7,9H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWRNYMYEGSVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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